molecular formula C14H26O B14414747 5,7,8,8-Tetramethyl-6-methylidenenonan-4-one CAS No. 81786-83-6

5,7,8,8-Tetramethyl-6-methylidenenonan-4-one

Katalognummer: B14414747
CAS-Nummer: 81786-83-6
Molekulargewicht: 210.36 g/mol
InChI-Schlüssel: BEXCPNCFLNOXBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7,8,8-Tetramethyl-6-methylidenenonan-4-one is an organic compound with a unique structure characterized by multiple methyl groups and a methylene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,8,8-Tetramethyl-6-methylidenenonan-4-one typically involves the alkylation of a suitable precursor with methyl groups. One common method is the reaction of a ketone with a methylating agent under controlled conditions. The reaction conditions often include the use of a base to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5,7,8,8-Tetramethyl-6-methylidenenonan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Alcohols, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

5,7,8,8-Tetramethyl-6-methylidenenonan-4-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5,7,8,8-Tetramethyl-6-methylidenenonan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Nonanone: A structurally similar compound with fewer methyl groups.

    5,7,8,4’-Tetramethoxyflavone: Another compound with multiple methyl groups but different functional groups.

Uniqueness

5,7,8,8-Tetramethyl-6-methylidenenonan-4-one is unique due to its specific arrangement of methyl groups and the presence of a methylene group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

81786-83-6

Molekularformel

C14H26O

Molekulargewicht

210.36 g/mol

IUPAC-Name

5,7,8,8-tetramethyl-6-methylidenenonan-4-one

InChI

InChI=1S/C14H26O/c1-8-9-13(15)11(3)10(2)12(4)14(5,6)7/h11-12H,2,8-9H2,1,3-7H3

InChI-Schlüssel

BEXCPNCFLNOXBL-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)C(C)C(=C)C(C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.